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Introduction

The measurement of glucose transport into cells is fundamental to studying metabolic activity

and diseases such as diabetes, cancer, and metabolic syndrome. The 3-O-Methyl-D-glucose

(3-OMG) uptake assay is a highly specific method to measure the rate of glucose transport

across the cell membrane. 3-OMG is a glucose analog that is recognized and transported by

glucose transporters (GLUTs) but is not phosphorylated by hexokinase or further metabolized

within the cell.[1][2][3] This critical feature ensures that the assay specifically measures the

transport step, as the analog does not get trapped or consumed by downstream metabolic

pathways.[2]

The use of a stable isotope-labeled 3-O-Methyl-D-glucose-13C (3-OMG-13C) offers a

significant advantage over traditional radiolabeled methods by eliminating the need for

radioactive materials and scintillation counting.[4] Instead, the intracellular accumulation of 3-

OMG-13C is quantified with high precision and sensitivity using mass spectrometry (MS), such

as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-

Mass Spectrometry (GC-MS).[3][5] This application note provides a detailed protocol for

performing a 3-O-Methyl-D-glucose-13C uptake assay in cultured cells.

Relevant Signaling Pathway: Insulin-Stimulated Glucose
Uptake

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12399043?utm_src=pdf-interest
https://www.revvity.co.jp/ask/glucose-uptake-assays
https://pmc.ncbi.nlm.nih.gov/articles/PMC8546778/
https://pubmed.ncbi.nlm.nih.gov/8831149/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8546778/
https://www.benchchem.com/product/b12399043?utm_src=pdf-body
https://www.medchemexpress.com/3-o-methyl-d-glucose-13c.html
https://pubmed.ncbi.nlm.nih.gov/8831149/
https://www.researchgate.net/figure/LC-MS-MS-parameters-used-for-13-C-and-15-N-labeling-experiments_tbl2_327784218
https://www.benchchem.com/product/b12399043?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A primary application of this assay is to study the effects of insulin and other signaling

molecules on glucose transport. In insulin-sensitive tissues like muscle and adipose cells,

insulin triggers a signaling cascade that results in the translocation of GLUT4 transporters from

intracellular vesicles to the plasma membrane, thereby increasing glucose uptake.
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Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
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Experimental Protocol
This protocol provides a general framework for measuring 3-OMG-13C uptake in adherent cell

cultures. Optimization of cell density, incubation times, and concentrations is recommended for

specific cell types and experimental conditions.

Experimental Workflow Overview
The procedure involves several key stages, from cell preparation to final data analysis, as

outlined in the workflow diagram below.
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Caption: General workflow for the 3-O-Methyl-D-glucose-13C glucose uptake assay.
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Materials and Reagents
Reagent Supplier Purpose

3-O-Methyl-D-glucose-13C MedChemExpress, CIL etc. Stable isotope tracer

Cell Culture Medium (e.g.,

DMEM)
Standard Supplier Cell growth

Fetal Bovine Serum (FBS) Standard Supplier Cell growth supplement

Krebs-Ringer-Phosphate-

HEPES (KRPH) Buffer
Prepare in-house Assay and wash buffer

Insulin, Human Standard Supplier Stimulant for glucose uptake

Cytochalasin B Standard Supplier
Inhibitor control (blocks

transport)

80% Methanol (LC-MS Grade),

chilled at -80°C
Standard Supplier Metabolite extraction

Phosphate-Buffered Saline

(PBS), ice-cold
Standard Supplier Washing cells

Cell Scrapers Standard Supplier Cell harvesting

Detailed Methodologies
1. Cell Preparation: a. Seed adherent cells (e.g., L6 myotubes, 3T3-L1 adipocytes) into 12-well

or 24-well plates at a density that will achieve 80-90% confluency on the day of the assay. b.

Differentiate cells as required by the specific cell line protocol (e.g., differentiation of 3T3-L1

preadipocytes into adipocytes).

2. Glucose Starvation: a. On the day of the experiment, aspirate the culture medium. b. Wash

the cells twice with warm PBS. c. Add serum-free, glucose-free DMEM or KRPH buffer to each

well. d. Incubate the cells for 2-4 hours at 37°C to deplete intracellular glucose stores and bring

GLUTs to a basal state.

3. Stimulation/Inhibition: a. Aspirate the starvation buffer. b. Add fresh KRPH buffer containing

the desired concentration of stimulants (e.g., 100 nM insulin) or inhibitors (e.g., 10 µM
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Cytochalasin B for negative controls). c. Incubate for the appropriate time to achieve a

biological response (e.g., 20-30 minutes for insulin stimulation at 37°C).

4. 3-O-Methyl-D-glucose-13C Uptake: a. Prepare a stock solution of 3-O-Methyl-D-glucose-
13C. b. Add 3-OMG-13C to each well to a final concentration of 0.5-1 mM.[6][7] c. Incubate for

a short, defined period. This is a critical step, as uptake is rapid.[1] A time course (e.g., 1, 2, 5,

10 minutes) is recommended to determine the linear range of uptake for the specific cell type.

5. Termination of Uptake and Washing: a. To stop the uptake, rapidly aspirate the 3-OMG-13C

solution. b. Immediately wash the cells three times with a generous volume of ice-cold PBS to

remove all extracellular tracer. Perform this step quickly to prevent efflux of intracellular 3-

OMG-13C.

6. Metabolite Extraction: a. After the final wash, aspirate all remaining PBS. b. Place the plate

on dry ice and add a defined volume of ice-cold 80% methanol (e.g., 250 µL for a 24-well plate)

to each well to lyse the cells and precipitate proteins. c. Scrape the cells in the cold methanol

and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 10 minutes at

4°C to pellet cell debris and proteins. e. Transfer the supernatant, which contains the extracted

metabolites, to a new tube for LC-MS/MS analysis. A portion of the sample can be used for

protein quantification (e.g., BCA assay) to normalize the data.

7. LC-MS/MS Analysis: a. Evaporate the methanol from the samples using a vacuum

concentrator. b. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis

(e.g., 50:50 methanol:water). c. Analyze the samples using an LC-MS/MS system configured

for targeted metabolomics.[5][8] Monitor the specific mass transition for 3-O-Methyl-D-
glucose-13C.

8. Data Analysis: a. Generate a standard curve using known concentrations of 3-O-Methyl-D-
glucose-13C. b. Quantify the amount of 3-OMG-13C in each sample by comparing its peak

area to the standard curve. c. Normalize the uptake data to the protein concentration of each

sample and the incubation time. Express results as pmol/min/mg protein.

Data Presentation & Interpretation
Quantitative data should be structured for clarity and easy comparison between different

experimental conditions.
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Table 1: Recommended Experimental Parameters (Example)

Parameter Recommended Value Notes

Cell Type
3T3-L1 Adipocytes, L6

Myotubes

Insulin-responsive cell lines

are commonly used.

Glucose Starvation Time 2-4 hours
Cell-type dependent; ensures

basal glucose transport levels.

Insulin Concentration

(Stimulation)
100 nM

A standard concentration to

elicit a maximal response.

Cytochalasin B (Inhibitor) 10 µM
Used as a negative control to

measure non-specific binding.

3-OMG-13C Concentration 0.5 - 1.0 mM
Should be optimized for the

cell line.[6][9]

Uptake Incubation Time 1-10 minutes
Must be within the linear range

of uptake.[1]

Extraction Solvent 80% Methanol (-80°C)

Efficiently extracts polar

metabolites and quenches

enzymatic activity.

Table 2: Sample Data Layout for Results
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Condition Replicate
3-OMG-13C
Peak Area

Protein (mg)
Uptake
(pmol/mg
protein/min)

Basal (No

Insulin)
1 15,400 0.15 XX.X

Basal (No

Insulin)
2 16,100 0.16 XX.X

Insulin (100 nM) 1 75,200 0.15 YY.Y

Insulin (100 nM) 2 78,900 0.16 YY.Y

+ Cytochalasin B 1 850 0.14 ZZ.Z

+ Cytochalasin B 2 910 0.15 ZZ.Z

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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